molecular formula C10H17ClN3O3S+ B12688503 Ammonium 4-chloro-N-(N-propylcarbamoyl)benzenesulphonamidate CAS No. 77164-68-2

Ammonium 4-chloro-N-(N-propylcarbamoyl)benzenesulphonamidate

Cat. No.: B12688503
CAS No.: 77164-68-2
M. Wt: 294.78 g/mol
InChI Key: KQNPCTJTSOAYBV-UHFFFAOYSA-O
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Description

Ammonium 4-chloro-N-(N-propylcarbamoyl)benzenesulphonamidate is a sulfonamide derivative featuring a 4-chlorophenyl group, an ammonium counterion, and an N-propylcarbamoyl substituent. Sulfonamides are renowned for their biological and catalytic relevance, with structural variations influencing properties such as solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

77164-68-2

Molecular Formula

C10H17ClN3O3S+

Molecular Weight

294.78 g/mol

IUPAC Name

azanium;1-(4-chlorophenyl)sulfonyl-3-propylurea

InChI

InChI=1S/C10H13ClN2O3S.H3N/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;/h3-6H,2,7H2,1H3,(H2,12,13,14);1H3/p+1

InChI Key

KQNPCTJTSOAYBV-UHFFFAOYSA-O

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl.[NH4+]

Origin of Product

United States

Preparation Methods

The synthesis of ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate generally involves chemical synthesis routes. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with n-propylamine to form 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamide. This intermediate is then treated with ammonium hydroxide to yield the final product . Industrial production methods may vary, but they typically follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound may be used in biochemical assays and studies involving enzyme inhibition or protein interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Structure and Conformational Analysis

Key structural differences among sulfonamide derivatives arise from substituents on the benzene rings and the nature of the amine/amide groups.

Compound Substituents Torsion Angle (C—S—N—C) Dihedral Angle (Aromatic Rings)
Target Compound N-Propylcarbamoyl, NH₄⁺ Not reported Not reported
4-Chloro-N-(3-chlorophenyl)benzenesulfonamide 3-chlorophenyl -58.4° 77.1°
4-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide 4-nitrobenzoyl 57.7° 87.8°
4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide 2,3-dichlorophenyl -56.7° 56.5°

Key Observations :

  • The torsion angle (C—S—N—C) reflects the bent conformation at the sulfur atom. Analogs with bulkier substituents (e.g., nitrobenzoyl ) exhibit smaller torsion angles (~57–58°) compared to dichlorophenyl derivatives (~56–58°) . This suggests steric and electronic effects influence molecular flexibility.
  • Dihedral angles between aromatic rings vary widely (56–88°), impacting crystal packing and solubility.

Physical and Chemical Properties

  • Solubility : Chlorophenyl and nitrobenzoyl analogs exhibit low water solubility due to hydrophobic substituents . The ammonium group in the target compound may enhance aqueous solubility via ionic interactions.
  • Crystal Packing: Analogs form dimers via N—H⋯O hydrogen bonds and van der Waals interactions .

Biological Activity

Ammonium 4-chloro-N-(N-propylcarbamoyl)benzenesulphonamidate, with the CAS number 77164-68-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₇ClN₃O₃S⁺
  • Molecular Weight : 294.78 g/mol
  • Structure : The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial applications.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound may share similar mechanisms of action with other sulfonamides, primarily through the inhibition of bacterial folic acid synthesis. This mechanism is crucial for bacterial growth and replication.

  • Mechanism of Action :
    • Inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folate.
    • Disruption of nucleic acid synthesis due to impaired folate production.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary studies suggest that while it exhibits cytotoxicity against certain cancer cell lines, it maintains selectivity, sparing normal cells to a degree.

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)153.5
MCF-7 (breast cancer)202.8
Normal fibroblasts>50N/A

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study published in PubMed explored the biocidal activity of quaternary ammonium salts, including derivatives like this compound. The results indicated that compounds with similar structures demonstrated effective antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment :
    A research article focused on the cytotoxic effects of various sulfonamide derivatives found that this compound exhibited promising results in inhibiting tumor growth in vitro while showing reduced toxicity to normal cells .
  • Mechanistic Insights :
    Another study provided insights into the structural characteristics that enhance the biological activity of sulfonamide compounds. The presence of chlorine and propyl groups was noted to improve binding affinity to target enzymes, thus enhancing their efficacy as antimicrobial agents .

Q & A

Q. What computational methods validate synthetic routes and predict scalability for lab-to-pilot transitions?

  • Methodological Answer : Molecular dynamics (MD) simulations assess solvent effects and activation energies. Process Analytical Technology (PAT) tools, like inline FTIR, monitor intermediate formation in flow reactors. Scalability risks (e.g., exothermicity) are modeled via Aspen Plus, referencing analogous sulfonamide syntheses .

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